molecular formula C21H32N2O3 B3775263 (3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

(3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

Cat. No.: B3775263
M. Wt: 360.5 g/mol
InChI Key: WYWMYTCXNUYUOX-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran moiety, a piperidine ring, and a hydroxyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol typically involves multiple steps, including the formation of the benzofuran ring, the piperidine ring, and the subsequent coupling of these moieties. Common synthetic routes may include:

    Formation of Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

    Formation of Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization of amino alcohols.

    Coupling Reactions: The benzofuran and piperidine moieties are coupled using reagents such as Grignard reagents or organolithium compounds under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzofuran and piperidine rings can undergo substitution reactions with halogens, alkyl groups, or other functional groups using reagents like halogenating agents or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products Formed

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols, amines

    Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of receptor signaling, or modulation of ion channel function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is unique due to its combination of a benzofuran moiety and a piperidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

(3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-21(2)12-16-11-15(3-4-20(16)26-21)13-22-8-7-18(19(25)14-22)23-9-5-17(24)6-10-23/h3-4,11,17-19,24-25H,5-10,12-14H2,1-2H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWMYTCXNUYUOX-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)CN3CCC(C(C3)O)N4CCC(CC4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(O1)C=CC(=C2)CN3CC[C@H]([C@@H](C3)O)N4CCC(CC4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Reactant of Route 3
(3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Reactant of Route 4
Reactant of Route 4
(3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Reactant of Route 5
(3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Reactant of Route 6
(3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.